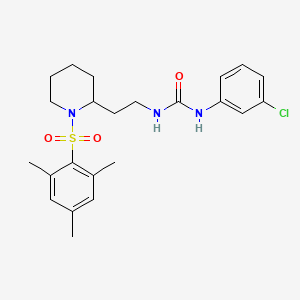

1-(3-Chlorophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30ClN3O3S/c1-16-13-17(2)22(18(3)14-16)31(29,30)27-12-5-4-9-21(27)10-11-25-23(28)26-20-8-6-7-19(24)15-20/h6-8,13-15,21H,4-5,9-12H2,1-3H3,(H2,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPLQXJFVVRBSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chlorophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea, also known as MCC950, is a compound that has garnered attention for its potential therapeutic applications, particularly in the realm of cancer treatment and neurological disorders. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C23H30ClN3O3S

- Molecular Weight : 464.02 g/mol

- CAS Number : 898450-84-5

MCC950 primarily acts as an inhibitor of the NLRP3 inflammasome, a critical component in the immune response. The inhibition of this inflammasome pathway is significant because it plays a role in various inflammatory diseases and cancer progression. The compound binds to the NLRP3 protein, preventing its activation and subsequent inflammatory cytokine release, which can lead to tumor growth and metastasis .

Anticancer Properties

Recent studies have indicated that MCC950 exhibits potent anticancer activity against various cancer cell lines. Notably, it has shown effectiveness in inhibiting the proliferation of hepatocellular carcinoma (HCC) cells:

The compound's structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring enhance its cytotoxic properties, making it a candidate for further development in targeted cancer therapies.

Neuropharmacological Effects

MCC950 has also been investigated for its effects on dopaminergic and noradrenergic signaling pathways. It binds to dopamine (DAT) and norepinephrine transporters (NET), inhibiting their function and increasing the availability of these neurotransmitters in the synaptic cleft. This mechanism may have implications for treating conditions such as ADHD and depression .

In Vitro Studies

In vitro assessments have demonstrated that MCC950 significantly reduces cell viability in several cancer cell lines compared to controls such as Sorafenib and Doxorubicin. The selectivity index (SI) indicates that MCC950 has a favorable safety profile, with lower toxicity towards normal cells compared to cancerous ones.

Animal Models

Animal studies further support the anticancer potential of MCC950. In xenograft models of HCC, treatment with MCC950 resulted in reduced tumor size and weight compared to untreated controls. These findings suggest that MCC950 could be an effective therapeutic agent in clinical settings.

Pharmacokinetics

MCC950 is noted for its favorable pharmacokinetic properties, including good bioavailability and metabolic stability. These characteristics are essential for ensuring effective concentrations at target sites within the body while minimizing side effects .

Scientific Research Applications

Overview

1-(3-Chlorophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea is a synthetic compound with significant potential in various fields, particularly in medicinal chemistry and biological research. Its unique structure and properties make it suitable for a range of applications, including drug development, biological studies, and material science.

Medicinal Chemistry

The compound is primarily investigated for its therapeutic potential. Its structure suggests possible interactions with biological targets, which may lead to the development of new drugs.

- Neurological Disorders : Preliminary studies indicate that this compound may exhibit neuroprotective effects, potentially useful in treating conditions like Alzheimer's disease and Parkinson's disease. The piperidine moiety is often associated with activity against central nervous system targets.

Anticancer Research

Research has shown that derivatives of similar compounds can inhibit cancer cell proliferation. The chlorophenyl group may enhance the compound's ability to interact with specific receptors involved in tumor growth.

- Mechanism of Action : The compound may function by modulating signaling pathways associated with cell survival and apoptosis, making it a candidate for further investigation in oncology.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases.

- In Vitro Studies : Assays have indicated that similar compounds exhibit significant inhibition of pro-inflammatory cytokines, suggesting potential applications in conditions like rheumatoid arthritis and inflammatory bowel disease.

| Activity Type | Observed Effects | Reference Studies |

|---|---|---|

| Neuroprotective | Reduced neuronal apoptosis | |

| Anticancer | Inhibition of cancer cell growth | |

| Anti-inflammatory | Decreased cytokine production |

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that treatment with 1-(3-Chlorophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea resulted in a significant reduction in oxidative stress markers. This suggests its potential utility in neurodegenerative disease models.

Case Study 2: Anticancer Activity

In a recent experiment involving breast cancer cell lines, the compound showed a dose-dependent reduction in cell viability. The study highlighted the importance of the mesitylsulfonyl group in enhancing the compound's efficacy against cancer cells.

Case Study 3: Anti-inflammatory Mechanisms

Research on a rat model of induced inflammation revealed that administration of the compound significantly reduced paw edema compared to control groups. This effect was attributed to the inhibition of cyclooxygenase enzymes, crucial mediators in inflammatory pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Variations

- Urea Substituents : The 3-chlorophenyl group is a common feature in many analogs (e.g., ), but the second substituent varies widely:

- Piperidine-Sulfonyl Derivatives :

- 1-(4-Chlorophenyl)-3-(2-{1-[(4-fluoro-2-methylphenyl)sulfonyl]-2-piperidinyl}ethyl)urea (): Differs in sulfonyl group (4-fluoro-2-methylphenyl vs. mesityl) and chlorophenyl position (4-Cl vs. 3-Cl). The mesityl group’s bulk may enhance hydrophobic interactions but reduce solubility .

- Triazole-Linked Derivatives :

- Compound T.2 (): Replaces piperidine with a 4-methoxybenzyl-triazole chain. This alters electronic properties and flexibility, affecting VEGFR-2 inhibition efficacy .

- Quinazoline-Thiourea Hybrids :

- Compound 12 (): Integrates a quinazoline scaffold, shifting the pharmacological focus toward kinase inhibition (e.g., NF-κB) .

Substituent Effects on Activity

- Chlorine Position : Ortho/meta/para chloro substitutions on phenyl rings () correlate with antifungal potency. The 3-chlorophenyl group in the target compound may optimize steric and electronic interactions for specific targets .

- Sulfonyl Groups : Bulkier sulfonyl groups (e.g., mesityl) could enhance target affinity but may reduce metabolic stability compared to smaller substituents (e.g., 4-fluoro-2-methylphenyl in ) .

Molecular Properties

Antifungal/Antibacterial Activity

- Azetidinone-Urea Derivatives (): Compounds with chloro/fluoro substituents (e.g., 4j, 7k) show MIC values of 62.5 µg/mL against C. albicans and E. coli, likely due to halogen-enhanced membrane disruption . The target compound’s mesitylsulfonyl group may reduce penetration into microbial cells compared to smaller substituents.

Antiangiogenic and Kinase Inhibition

- Compound T.2 (): Downregulates VEGFR-2, akin to sorafenib. The target compound’s piperidine-sulfonyl group may similarly target kinase domains but with altered selectivity .

Immunomodulatory Effects

- BPR1R024 Analogs (): Urea-thiazole derivatives (e.g., Compound 13) inhibit CSF1R, suggesting urea’s role in protein-ligand interactions. The target compound’s mesityl group may enhance binding to hydrophobic pockets in immunomodulatory targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 1-(3-Chlorophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea?

- Answer : The synthesis typically involves multi-step organic reactions. First, the mesitylsulfonyl group is introduced to the piperidine ring via sulfonylation using mesitylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C). The ethyl linker is then functionalized through alkylation or Mitsunobu reactions. Finally, the urea moiety is formed via coupling of 3-chlorophenyl isocyanate with the intermediate amine. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Characterization requires ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR to confirm regiochemistry and purity .

Q. Which analytical techniques are critical for characterizing this compound's purity and structural integrity?

- Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify substituent positions and urea linkage.

- Mass Spectrometry : HRMS (ESI or EI) for molecular ion confirmation.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).

- Elemental Analysis : To validate stoichiometric composition.

Discrepancies in spectral data should prompt re-evaluation of synthetic intermediates .

Q. What in vitro assays are suitable for initial biological activity screening?

- Answer : Prioritize target-agnostic assays:

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Kinase Inhibition : Broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler) to identify potential targets.

- GPCR Modulation : Calcium flux assays (FLIPR) or cAMP accumulation assays for GPCR activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's potency?

- Answer :

- Analog Synthesis : Modify the 3-chlorophenyl group (e.g., substitute Cl with F, Br, or methyl) and vary the mesitylsulfonyl-piperidine moiety (e.g., replace mesityl with tosyl or naphthyl).

- Biological Testing : Compare analogs in dose-response assays (e.g., kinase inhibition, cell viability).

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities toward targets like Aurora kinases or VEGFR-2, as seen in structurally related ureas .

Q. What strategies are effective for resolving contradictions in activity data across different assay platforms?

- Answer :

- Orthogonal Assays : Validate kinase inhibition using both radioactive (³²P-ATP) and luminescent (ADP-Glo) methods.

- Target Engagement Studies : Employ cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) to confirm direct binding.

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., SNS-314 Mesylate, a urea-based Aurora kinase inhibitor) to identify assay-specific biases .

Q. How can the compound's pharmacokinetic (PK) properties be evaluated in preclinical models?

- Answer :

- In Vitro ADME : Microsomal stability (human/rodent liver microsomes), plasma protein binding (equilibrium dialysis), and Caco-2 permeability assays.

- In Vivo PK : Administer via intravenous/oral routes in rodents; collect plasma samples for LC-MS/MS analysis to determine half-life (t₁/₂), clearance (CL), and bioavailability (F%). Adjust formulations (e.g., PEGylation) to improve solubility if needed .

Q. What advanced structural techniques elucidate its binding mode with biological targets?

- Answer :

- X-ray Crystallography : Co-crystallize the compound with purified kinase domains (e.g., Aurora A) to resolve 3D binding interactions.

- Cryo-EM : For membrane-bound targets (e.g., GPCRs), use single-particle analysis to map ligand-receptor interfaces.

- NMR Titration : Monitor chemical shift perturbations in target proteins (e.g., PD-L1) upon compound binding .

Methodological Considerations

- Data Reprodubility : Replicate key findings across ≥3 independent experiments. For cellular assays, include positive controls (e.g., sorafenib for VEGFR-2 inhibition) .

- Toxicity Profiling : Perform Ames tests for mutagenicity and hERG inhibition assays to flag cardiotoxicity risks early .

- Target Deconvolution : Combine CRISPR-Cas9 knockout screens with affinity-based proteomics (e.g., pull-down/MS) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.